molecular formula C5H14N2 B12438127 Pentan-3-ylhydrazine

Pentan-3-ylhydrazine

Cat. No.: B12438127
M. Wt: 102.18 g/mol
InChI Key: IVZSDKPIHPABBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentan-3-ylhydrazine: is an organic compound with the chemical formula C5H14N2 . It is a hydrazine derivative where the hydrazine group is attached to a pentane chain. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentan-3-ylhydrazine can be synthesized through several methods. One common method involves the reaction of t-butoxycarbonylhydrazine with 3-pentanone in the presence of acetic acid and ethanol at 80°C. The mixture is then subjected to hydrogenation using palladium on activated carbon as a catalyst. The final product is obtained by treating the mixture with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Pentan-3-ylhydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding hydrazones or azines.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Conditions often involve or .

Major Products:

    Oxidation: Formation of hydrazones or azines.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted hydrazines.

Scientific Research Applications

Pentan-3-ylhydrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pentan-3-ylhydrazine involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions with electrophilic centers. The hydrazine group can form stable complexes with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

  • Butan-2-ylhydrazine
  • Hexan-4-ylhydrazine
  • Ethan-1-ylhydrazine

Comparison: Pentan-3-ylhydrazine is unique due to its specific chain length and the position of the hydrazine group. This structural uniqueness influences its reactivity and the types of reactions it can undergo compared to other similar compounds .

Properties

IUPAC Name

pentan-3-ylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-3-5(4-2)7-6/h5,7H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZSDKPIHPABBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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